![molecular formula C15H18N4OS B4737865 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4737865.png)
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Descripción general
Descripción
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
BTK is a cytoplasmic tyrosine kinase that is activated upon binding of the B-cell receptor to antigen. BTK activation leads to downstream signaling events that promote cell survival and proliferation. 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to decreased cell survival and proliferation, and increased apoptosis.
Biochemical and Physiological Effects:
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been shown to inhibit other kinases, such as ITK and BMX, which are involved in T-cell signaling and myeloid cell differentiation, respectively. 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been shown to have immunomodulatory effects, such as increasing the production of pro-inflammatory cytokines and enhancing T-cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine in lab experiments include its potency and selectivity for BTK, its ability to inhibit other kinases involved in B-cell signaling, and its immunomodulatory effects. The limitations of using 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine in lab experiments include its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine. One direction is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential use in the treatment of other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia. Additionally, further studies are needed to elucidate the mechanisms underlying 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine's immunomodulatory effects, and to investigate its potential use in the treatment of autoimmune diseases.
Aplicaciones Científicas De Investigación
2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine inhibits BTK activity in a dose-dependent manner, leading to decreased cell proliferation and increased apoptosis in CLL and NHL cell lines. In vivo studies in mouse models of CLL and NHL have demonstrated that 2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine inhibits tumor growth and prolongs survival.
Propiedades
IUPAC Name |
(5-ethylthiophen-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-2-12-4-5-13(21-12)14(20)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h3-7H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWCEOUNVOWJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylthiophen-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4737782.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine](/img/structure/B4737793.png)
![2-[5-[(2,6-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4737804.png)
![1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4737817.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4737824.png)
![4-butoxy-3,5-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4737827.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4737836.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4737837.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4737842.png)
![ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4737844.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-propylurea](/img/structure/B4737850.png)
![4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737855.png)
